5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
CAS No.: 327069-45-4
Cat. No.: VC21487082
Molecular Formula: C26H20N2O
Molecular Weight: 376.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 327069-45-4 |
|---|---|
| Molecular Formula | C26H20N2O |
| Molecular Weight | 376.4g/mol |
| IUPAC Name | 5-naphthalen-1-yl-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C26H20N2O/c1-2-10-19(11-3-1)23-17-24-22-14-6-7-16-25(22)29-26(28(24)27-23)21-15-8-12-18-9-4-5-13-20(18)21/h1-16,24,26H,17H2 |
| Standard InChI Key | JWIKPNSCURVCHF-UHFFFAOYSA-N |
| SMILES | C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65 |
| Canonical SMILES | C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65 |
Introduction
5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c] benzoxazine is a complex organic compound belonging to the class of benzoxazines. It is characterized by its unique molecular structure, which includes both pyrazole and benzoxazine moieties. This compound has garnered significant attention in various scientific fields due to its potential applications in medicinal chemistry and materials science .
Synthesis and Reaction Conditions
The synthesis of 5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c] benzoxazine typically involves multi-step organic reactions. These processes include the formation of pyrazole and benzoxazine rings, requiring precise control over reaction conditions such as temperature, solvents, and catalysts to optimize yield and purity.
Potential Applications
This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets, which may inhibit specific enzymes involved in metabolic pathways. Additionally, its unique structure makes it a subject of interest in materials science and polymer chemistry.
Research Findings and Biological Activity
While specific biological activity data for 5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c] benzoxazine is limited, compounds with similar structures have shown promising biological activities. For instance, pyrazole derivatives have demonstrated antibacterial properties against various bacteria . Further research is needed to fully explore the biological potential of this specific compound.
Suppliers and Availability
5-(1-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c] benzoxazine is available from several suppliers globally, including companies in Russia and the Netherlands .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume